Lynestrenol

Vue d'ensemble

Description

Le lynestrenol est un progestatif synthétique, un type d’hormone utilisé dans diverses applications médicales. Il est principalement utilisé dans les contraceptifs oraux et pour le traitement des troubles gynécologiques tels que les irrégularités menstruelles. Le this compound a été mis au point à la fin des années 1950 et introduit à des fins médicales en 1961 . Il est connu pour sa capacité à agir comme un promédicament, se transformant en noréthistérone dans l’organisme, qui est un progestatif puissant .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le lynestrenol est synthétisé par une série de réactions chimiques à partir de précurseurs stéroïdiens. La synthèse implique l’introduction d’un groupe éthynyle en position 17α du noyau stéroïde. Les étapes clés comprennent :

Hydroxylation : Introduction d’un groupe hydroxyle en position C3.

Éthynylation : Addition d’un groupe éthynyle en position 17α.

Cyclisation : Formation du système cyclique cyclopenta[a]phénanthrène.

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant des étapes de réaction similaires à celles mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant des mesures rigoureuses de contrôle qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de cétones.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau du groupe éthynyle, conduisant à différents dérivés.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Catalyseurs : Palladium sur charbon pour les réactions d’hydrogénation.

Principaux produits :

Noréthistérone : Le principal métabolite actif formé à partir du this compound par des réactions d’hydroxylation et d’oxydation.

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions stéroïdiennes.

Biologie : Étudié pour ses effets sur le système endocrinien et la régulation hormonale.

Médecine : Largement utilisé dans les pilules contraceptives et pour le traitement des troubles menstruels.

Industrie : Utilisé dans l’industrie pharmaceutique pour la production de médicaments hormonaux.

Applications De Recherche Scientifique

Contraceptive Applications

Mechanism of Action:

Lynestrenol prevents ovulation and alters the uterine lining to inhibit implantation. A study involving 0.5 mg daily doses demonstrated significant changes in hormonal levels, effectively blocking the midcycle surge of luteinizing hormone, which is crucial for ovulation .

Clinical Studies:

- Efficacy in Rats: In animal studies, this compound was shown to prevent pregnancy at doses as low as 1 mg in female rats, indicating its potent contraceptive effects .

- Human Trials: A study with 92 women demonstrated the effectiveness of a low-dose this compound contraceptive pill (0.5 mg), highlighting its utility in family planning clinics .

Treatment of Gynecological Disorders

Endometrial Hyperplasia:

this compound has been evaluated for treating endometrial hyperplasia without atypia. In a controlled study with 60 premenopausal women, those treated with this compound (15 mg daily) showed a higher rate of resolution compared to those receiving micronized progesterone (200 mg daily) after three months .

Case Study Insights:

- Patient Demographics: The study indicated that this compound was particularly effective in women over 45 years old, suggesting its potential for managing hyperplasia in this age group .

Pharmacokinetics and Metabolism

This compound undergoes extensive first-pass metabolism, converting into norethisterone predominantly via cytochrome P450 enzymes. Its pharmacokinetics reveal that peak plasma concentrations occur within 2 to 4 hours post-administration, with a half-life of approximately 16 to 17 hours for norethisterone .

Comparative Efficacy

A comparison between this compound and other progestins has shown that this compound may offer advantages in specific clinical scenarios:

- Resolution Rates: In cases of endometrial hyperplasia, this compound resulted in a statistically significant higher resolution rate compared to other treatments .

- Side Effects Profile: The incidence of side effects was similar between groups receiving this compound and those on alternative therapies, indicating a favorable safety profile .

Summary Table of Applications

| Application | Dosage | Efficacy | Population Studied |

|---|---|---|---|

| Contraception | 0.5 mg daily | Effective ovulation inhibition | 92 nonlactating women |

| Endometrial Hyperplasia | 15 mg daily | Higher resolution rates | 60 premenopausal women |

| Animal Studies | 1 mg (varies by study) | Prevented pregnancy | Virgin female rats |

Mécanisme D'action

Le lynestrenol exerce ses effets en se liant aux récepteurs de la progestérone dans l’organisme. Il agit comme un agoniste du récepteur de la progestérone, imitant les effets de la progestérone naturelle. Cela conduit à la suppression de la sécrétion de gonadotrophine par l’hypophyse, ce qui inhibe l’ovulation et modifie le mucus cervical pour empêcher la pénétration des spermatozoïdes . Le this compound est un promédicament, et sa forme active, la noréthistérone, est responsable de ses effets pharmacologiques .

Composés similaires :

Noréthistérone : Le métabolite actif du this compound, utilisé dans des applications similaires.

Levonorgestrel : Un autre progestatif synthétique ayant des utilisations similaires dans la contraception.

Acétate de médroxyprogestérone : Utilisé dans la thérapie de remplacement hormonal et pour le traitement de l’endométriose.

Comparaison : Le this compound est unique en sa conversion en noréthistérone, ce qui procure des effets progestatifs puissants avec une activité androgénique et estrogénique minimale . Comparé au levonorgestrel et à l’acétate de médroxyprogestérone, le this compound présente une voie métabolique et un profil pharmacocinétique distincts, ce qui le rend adapté à des applications thérapeutiques spécifiques .

Comparaison Avec Des Composés Similaires

Norethisterone: The active metabolite of lynestrenol, used in similar applications.

Levonorgestrel: Another synthetic progestogen with similar uses in contraception.

Medroxyprogesterone acetate: Used in hormone replacement therapy and for treating endometriosis.

Comparison: this compound is unique in its conversion to norethisterone, which provides potent progestogenic effects with minimal androgenic and estrogenic activity . Compared to levonorgestrel and medroxyprogesterone acetate, this compound has a distinct metabolic pathway and pharmacokinetic profile, making it suitable for specific therapeutic applications .

Activité Biologique

Lynestrenol is a synthetic progestin widely used in hormonal contraceptives and the treatment of various menstrual disorders. Its biological activity primarily stems from its conversion to norethisterone, a potent progestogen, after oral administration. This article explores the pharmacological properties, metabolic pathways, clinical applications, and associated case studies of this compound.

This compound itself exhibits weak androgenic and estrogenic activities and does not bind directly to the progesterone receptor, rendering it inactive as a progestogen. However, upon ingestion, it is rapidly converted into norethisterone in the liver through first-pass metabolism. The enzymatic conversion is predominantly facilitated by cytochrome P450 enzymes: CYP2C19 (49.8%), CYP2C9 (28.0%), and CYP3A4 (20.4%) .

Key Pharmacokinetic Properties

- Peak Blood Levels : Achieved within 2 to 4 hours post-administration.

- Protein Binding : Approximately 97% of this compound is bound to plasma proteins.

- Excretion : Primarily excreted via urine as glucuronides and sulfates; a smaller fraction is eliminated unchanged .

- Half-Life : The active metabolite norethisterone has a half-life of about 16 to 17 hours .

Clinical Applications

This compound is utilized in various clinical settings, including:

- Contraception : As part of combined oral contraceptives or as a standalone progestin.

- Menstrual Disorders : Effective in managing conditions like dysmenorrhea and endometriosis .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound in different populations:

- Efficacy in Fertility Control :

- Impact on Menstrual Symptoms :

- Safety Profile :

Comparative Analysis of Biological Activity

The following table summarizes key aspects of this compound's biological activity compared to its active metabolite, norethisterone:

| Feature | This compound | Norethisterone |

|---|---|---|

| Type | Prodrug | Active Progestogen |

| Receptor Binding | None | Binds to Progesterone Receptor |

| Conversion Enzymes | CYP2C19, CYP2C9, CYP3A4 | Directly active |

| Half-Life | Variable | 16-17 hours |

| Primary Use | Contraceptive agent | Contraceptive & therapeutic uses |

Propriétés

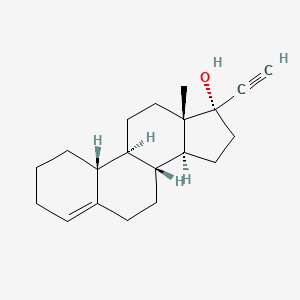

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVGQYHLRCDXFQ-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021478 | |

| Record name | Lynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lynestrenol, a synthetic steroid progesterone-like substance, has been found to enhance the stimulation of normal human lymphocytes. It increases the phytohemagglutinin response and the mixed-lymphocyte cultures. This augmentation can, in some cases, be higher than 100% of the phytohemagglutinin or mixed lymphocyte reaction baseline. There is no significant effect on the pokeweed mitogen stimulation. It is concluded that lynestrenol can modulate, "in vitro", some T cell functions., In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible. | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

52-76-6 | |

| Record name | Lynestrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lynestrenol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lynestrenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LYNESTRENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LYNESTRENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lynestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYNESTRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Z8ALG4U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158-160 °C | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.